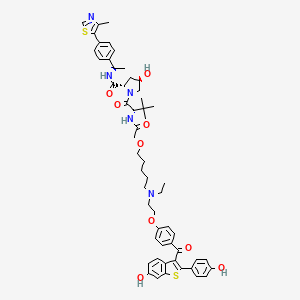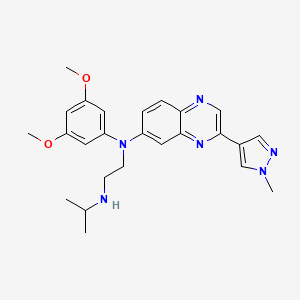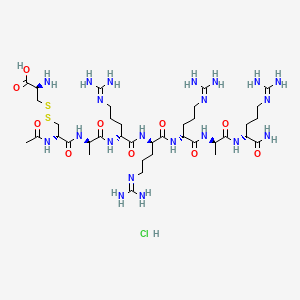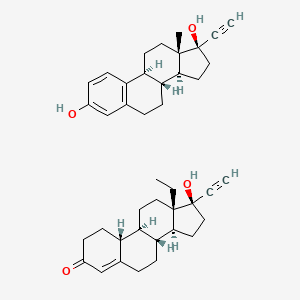![molecular formula C24H34N6S B607438 6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)
6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E260, commonly known as acetic acid, is a simple organic compound with the chemical formula CH₃COOH. It is a colorless liquid with a strong, pungent odor and a sour taste. Acetic acid is the main component of vinegar, which typically contains about 4-8% acetic acid by volume. It is widely used in the food industry as a preservative and acidity regulator .
Aplicaciones Científicas De Investigación
Acetic acid has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Plays a role in metabolic pathways, such as the citric acid cycle. It is also used in the preparation of biological specimens.
Medicine: Used as an antiseptic and in the treatment of certain infections. It is also a component of some pharmaceuticals.
Industry: Used in the production of plastics, textiles, and food additives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid can be produced through several synthetic routes:
Methanol Carbonylation: This is the most common industrial method. Methanol reacts with carbon monoxide in the presence of a catalyst, typically a metal complex such as rhodium or iridium, under high pressure and temperature to produce acetic acid. [ \text{CH}_3\text{OH} + \text{CO} \rightarrow \text{CH}_3\text{COOH} ]
Acetaldehyde Oxidation: Acetaldehyde is oxidized in the presence of a catalyst, such as manganese acetate, to produce acetic acid. [ \text{CH}_3\text{CHO} + \frac{1}{2}\text{O}_2 \rightarrow \text{CH}_3\text{COOH} ]
Industrial Production Methods
Bacterial Fermentation: Acetic acid is produced by fermenting ethanol with Acetobacter bacteria. This process, known as acetic acid fermentation, is aerobic and requires oxygen. The bacteria convert ethanol into acetic acid. [ \text{C}_2\text{H}_5\text{OH} + \text{O}_2 \rightarrow \text{CH}_3\text{COOH} + \text{H}_2\text{O} ]
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid undergoes various chemical reactions, including:
Esterification: Acetic acid reacts with alcohols to form esters and water. For example, with ethanol, it forms ethyl acetate. [ \text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]
Reduction: Acetic acid can be reduced to ethanol using reducing agents like lithium aluminum hydride (LiAlH₄). [ \text{CH}_3\text{COOH} + 4[\text{H}] \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{H}_2\text{O} ]
Oxidation: Acetic acid can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate (KMnO₄). [ \text{CH}_3\text{COOH} + 2\text{O}_2 \rightarrow 2\text{CO}_2 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), heat.
Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO₄), acidic or basic conditions.
Major Products
Esterification: Esters (e.g., ethyl acetate).
Reduction: Alcohols (e.g., ethanol).
Oxidation: Carbon dioxide and water.
Mecanismo De Acción
Acetic acid exerts its effects through various mechanisms:
Antimicrobial Action: Acetic acid disrupts the cell membranes of microorganisms, leading to cell death. This makes it effective as a preservative and antiseptic.
Metabolic Pathways: In the body, acetic acid is converted to acetyl-CoA, which enters the citric acid cycle and is used for energy production.
Chemical Reactions: Acetic acid participates in numerous chemical reactions, such as esterification and oxidation, which are essential for various industrial processes.
Comparación Con Compuestos Similares
Acetic acid can be compared with other carboxylic acids:
Formic Acid (CH₂O₂): Stronger acid than acetic acid, used in leather production and as a preservative.
Propionic Acid (C₃H₆O₂): Similar acidity to acetic acid, used as a preservative and in the production of herbicides.
Butyric Acid (C₄H₈O₂): Weaker acid than acetic acid, used in the production of butyrate esters and as a flavoring agent.
Acetic acid is unique due to its widespread use in both the food industry and various industrial applications. Its ability to act as a preservative, solvent, and reagent makes it a versatile compound with numerous applications.
Propiedades
IUPAC Name |
2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6S/c1-18(2)20-4-6-21(7-5-20)22-17-30-23(25-22)31-24(26-30)29-10-8-19(9-11-29)16-28-14-12-27(3)13-15-28/h4-7,17-19H,8-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHSWNJYHRAOMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N4CCC(CC4)CN5CCN(CC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, also known as E260, interact with Fer kinase?
A1: The research paper focuses on comparing the binding affinity of novel N-(5-morpholino-2-arylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)carboxamides (2a-f) to E260, a known Fer kinase inhibitor. While the study doesn't explicitly detail E260's interaction mechanism, it utilizes E260 as a reference point. The study highlights that compounds 2a-f demonstrate a predominantly stronger binding affinity to a computationally generated Fer kinase model compared to E260. [] This suggests that these novel compounds might possess enhanced inhibitory potential against Fer kinase compared to E260.
Q2: What are the predicted ADMET properties of this compound (E260) in comparison to the novel compounds?
A2: The study utilizes in silico ADMET prediction tools to evaluate both E260 and compounds 2a-f. The findings indicate that the novel compounds exhibit comparable or even superior ADMET profiles to E260. [] This suggests that these compounds hold promise for further investigation in terms of their drug-like properties and potential for development into viable therapeutic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













